Superior Acid Lability: Near-Complete Room-Temperature Deprotection vs. Incomplete t-BOC Cleavage
In a direct comparative FT-IR study of chemically amplified resists, the 1-ethoxyethyl (EA) protected resist exhibited nearly complete deprotection at room temperature (23°C) during exposure, whereas the t-butoxycarbonyl (t-BOC) protected resist achieved only 5% completion under identical conditions [1].
| Evidence Dimension | Extent of deprotection reaction during exposure |
|---|---|
| Target Compound Data | Nearly complete deprotection |
| Comparator Or Baseline | t-BOC protected resist: 5% completion |
| Quantified Difference | Approximately 95% higher deprotection extent |
| Conditions | Room temperature (23°C), 248 nm exposure, FT-IR monitoring |
Why This Matters
Higher acid lability enables lower post-exposure bake temperatures, reduces thermal budget, and improves throughput in semiconductor manufacturing, directly impacting cost and process efficiency.
- [1] Sekiguchi, A.; Miyake, Y.; Isono, M. Analysis of Deprotection Reaction in Chemically Amplified Resists Using an Fourier Transform Infrared Spectrometer with an Exposure Tool. J. Photopolym. Sci. Technol. 2000, 13 (4), 599-604. View Source
